Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone
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Overview
Description
Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone is an organic compound characterized by its complex structure, which includes a benzodioxole ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzodioxole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings using reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural configuration. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Used as UV stabilizers in plastics and coatings.
MDP2P: A precursor to MDMA, with a methylenedioxy group similar to the benzodioxole ring.
Uniqueness
Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone is unique due to its specific structural arrangement, which imparts distinct chemical properties and potential applications. Its combination of a benzodioxole ring with phenyl groups makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
62422-93-9 |
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Molecular Formula |
C26H18O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
phenyl-[2-(2-phenyl-1,3-benzodioxol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C26H18O3/c27-25(19-11-3-1-4-12-19)21-15-7-8-16-22(21)26(20-13-5-2-6-14-20)28-23-17-9-10-18-24(23)29-26/h1-18H |
InChI Key |
VWICTVQJLHMSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3(OC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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